molecular formula C₂₀H₂₁D₃N₂O₃ B1151635 Quinidine-d3 1'-Oxide

Quinidine-d3 1'-Oxide

Cat. No.: B1151635
M. Wt: 343.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinidine-d3 1’-Oxide typically involves the oxidation of Quinidine. One method involves dissolving Quinidine in acetone and adding hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out in the dark at room temperature for approximately 64 hours . Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

Industrial Production Methods

While specific industrial production methods for Quinidine-d3 1’-Oxide are not well-documented, the general approach involves large-scale oxidation reactions similar to the laboratory methods. The use of deuterium-labeled reagents is crucial for producing the deuterium-labeled compound.

Chemical Reactions Analysis

Types of Reactions

Quinidine-d3 1’-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: Reduction reactions can revert it back to Quinidine or other intermediates.

    Substitution: Substitution reactions can occur at the quinoline ring or the quinuclidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Acetone, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce quinidine-N-oxide, while reduction can yield quinidine.

Mechanism of Action

Quinidine-d3 1’-Oxide exerts its effects primarily through its interaction with sodium channels in cardiac cells. It blocks the fast inward sodium current (I_Na), which prolongs the action potential duration and the QT interval . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The molecular targets include the sodium channels in Purkinje fibers and other cardiac tissues .

Comparison with Similar Compounds

Similar Compounds

    Quinidine: The parent compound, used as an antiarrhythmic agent.

    Quinidine-N-Oxide: Another metabolite of Quinidine with similar properties.

    Quinidine Sulfate: A salt form of Quinidine used in medical treatments.

Uniqueness

Quinidine-d3 1’-Oxide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and identification in various analytical techniques .

Properties

Molecular Formula

C₂₀H₂₁D₃N₂O₃

Molecular Weight

343.43

Synonyms

6’-Methoxy-d3-cinchonan-9-ol 1’-Oxide;  Quinidine-d3 1’-N-oxide;  Quinidine-d3 1’-oxide;  Quinidine-d3 N’-oxide;  Quinidine-d3 ar-N-oxide;  ICQ-d3 17; 

Origin of Product

United States

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